Whitepaper: Technical and Pharmacological Profiling of 1-(Prop-2-en-1-yl)-1H-indole-5-carboxylic acid
Whitepaper: Technical and Pharmacological Profiling of 1-(Prop-2-en-1-yl)-1H-indole-5-carboxylic acid
Executive Summary
1-(Prop-2-en-1-yl)-1H-indole-5-carboxylic acid (commonly referred to as 1-allyl-1H-indole-5-carboxylic acid) is a highly versatile, bifunctional heterocyclic building block utilized extensively in modern drug discovery and materials science. Featuring an electron-rich indole core, a highly reactive N-allyl moiety, and a C5-carboxylic acid, this molecule serves as a critical intermediate in the synthesis of cytosolic phospholipase A2α (cPLA2α) inhibitors, antiviral agents, and macrocyclic kinase inhibitors. This technical guide provides an in-depth analysis of its physicochemical properties, self-validating synthetic protocols, and pharmacological applications.
Physicochemical Properties & Structural Analysis
The structural architecture of 1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid dictates its utility. The C5-carboxylic acid acts as a primary pharmacophore, engaging in critical hydrogen-bonding interactions with target protein residues (e.g., the catalytic domains of lipases or kinases). Conversely, the N1-allyl group provides a tunable lipophilic handle that enhances membrane permeability and serves as a terminal alkene for downstream transition-metal-catalyzed cross-coupling or Ring-Closing Metathesis (RCM) [3].
Quantitative Data Summary
| Property | Value | Structural Significance |
| IUPAC Name | 1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid | Defines exact regiochemistry (N1, C5). |
| CAS Registry Number | 1340418-84-9 [1] | Unique identifier for procurement/safety. |
| Molecular Formula | C₁₂H₁₁NO₂ | Standard elemental composition. |
| Molecular Weight | 201.22 g/mol | Falls well within Lipinski's Rule of 5. |
| SMILES String | OC(=O)c1ccc2n(CC=C)ccc2c1 | Useful for computational docking/QSAR. |
| Hydrogen Bond Donors | 1 (Carboxylic -OH) | Crucial for target enzyme active site binding. |
| Hydrogen Bond Acceptors | 2 (Carboxylic C=O, -OH) | Indole nitrogen lone pair is delocalized. |
| Rotatable Bonds | 3 | Ensures conformational flexibility for binding. |
Experimental Protocols: Synthesis & Validation
The synthesis of 1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid is typically achieved via a two-step sequence starting from methyl 1H-indole-5-carboxylate: N-allylation followed by ester saponification. The methodology below is designed as a self-validating system, utilizing specific mechanistic principles to ensure high regioselectivity and purity.
Step 1: Regioselective N-Allylation
Objective: Alkylate the indole nitrogen while suppressing C3-allylation. Causality & Logic: Indole is an ambident nucleophile. Under basic conditions, the indolyl anion can react at either N1 or C3. By utilizing Potassium Carbonate (K₂CO₃) in a polar aprotic solvent like N,N-Dimethylformamide (DMF), the potassium cation is heavily solvated. This creates a "naked" indolyl anion. According to Hard-Soft Acid-Base (HSAB) theory, the harder nitrogen center becomes highly reactive toward the hard electrophilic carbon of allyl bromide, driving >95% N-selectivity over C-alkylation [2].
Methodology:
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Charge a flame-dried round-bottom flask with methyl 1H-indole-5-carboxylate (1.0 equiv) and anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.
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Add finely powdered anhydrous K₂CO₃ (1.5 equiv). Stir the suspension at 25 °C for 30 minutes to ensure complete deprotonation.
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Add allyl bromide (1.2 equiv) dropwise via syringe over 10 minutes.
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Stir the reaction at 25 °C for 4–6 hours. Self-Validation: Monitor via Thin Layer Chromatography (TLC; Hexanes/EtOAc 3:1). The starting material spot (lower Rf) will completely disappear, replaced by a single higher Rf spot (loss of the polar N-H bond).
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Quench with ice-cold distilled water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.
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Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield methyl 1-(prop-2-en-1-yl)-1H-indole-5-carboxylate.
Step 2: Mild Saponification & pH-Driven Precipitation
Objective: Hydrolyze the methyl ester to the free carboxylic acid without degrading the allyl or indole moieties. Causality & Logic: Lithium Hydroxide (LiOH) is utilized instead of NaOH or KOH because it provides a milder, highly controlled hydroxide source that is highly soluble in aqueous-organic mixtures. The final purification relies on pH-dependent solubility: the carboxylate salt is highly water-soluble, but upon acidification to pH 2-3, the neutral carboxylic acid precipitates out, leaving organic impurities in the solvent phase.
Methodology:
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Dissolve the intermediate from Step 1 in a solvent mixture of THF:MeOH:H₂O (3:1:1 v/v/v, 0.1 M).
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Add LiOH·H₂O (3.0 equiv) in one portion. Stir at ambient temperature for 12 hours.
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Concentrate the mixture under reduced pressure to remove THF and MeOH.
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Dilute the remaining aqueous layer with water and wash once with Diethyl Ether to remove unreacted neutral organic impurities.
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Self-Validation/Purification: Cool the aqueous layer to 0 °C and slowly acidify with 1M HCl until the pH reaches 2.0–3.0. A dense white/off-white precipitate of 1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid will form immediately.
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Filter the solid via vacuum filtration, wash with cold water, and dry under high vacuum to afford the pure product.
Fig 1: Two-step synthetic workflow for 1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid.
Pharmacological Relevance & Downstream Applications
Cytosolic Phospholipase A2α (cPLA2α) Inhibition
Indole-5-carboxylic acid derivatives are heavily researched as potent inhibitors of human cytosolic phospholipase A2α (cPLA2α) [2]. cPLA2α is a critical enzyme in the inflammatory cascade, responsible for hydrolyzing membrane phospholipids to release arachidonic acid, the primary precursor to pro-inflammatory eicosanoids (prostaglandins and leukotrienes). The C5-carboxylic acid of the indole core mimics the phosphate headgroup of natural lipid substrates, anchoring the molecule in the enzyme's catalytic cleft. The N1-allyl group provides a necessary hydrophobic interaction with the lipid-binding channel of cPLA2α, significantly improving the IC₅₀ compared to unsubstituted indoles.
Fig 2: Mechanism of cPLA2α inhibition by indole-5-carboxylic acid derivatives in inflammation.
Macrocyclization via Ring-Closing Metathesis (RCM)
In advanced drug design, the N-allyl group is not merely a lipophilic appendage but a reactive synthetic handle. Researchers utilize 1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid to synthesize complex macrocyclic structures. By coupling the C5-carboxylic acid with an amine containing a secondary terminal alkene, the resulting amide can undergo Ruthenium-catalyzed Ring-Closing Metathesis (e.g., using Grubbs' Generation II catalyst)[3]. This "locks" the molecule into a rigid macrocyclic conformation, a strategy frequently employed to increase binding affinity and metabolic stability against proteases in kinase inhibitor development.
Analytical Characterization Standards
To confirm the structural integrity of the synthesized compound, the following analytical benchmarks should be expected:
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¹H NMR (400 MHz, DMSO-d₆): A characteristic multiplet around δ 5.95–6.05 ppm (1H, -CH =CH₂) and two distinct doublets/multiplets around δ 5.05–5.15 ppm (2H, -CH=CH₂ ) validate the presence of the allyl group. The C3-H of the indole ring typically appears as a doublet at δ 6.60 ppm, confirming that allylation occurred at N1 and not C3.
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Mass Spectrometry (ESI-MS): In negative ion mode, the molecule will exhibit a strong [M-H]⁻ peak at m/z 200.07, corresponding to the deprotonated carboxylic acid.
References
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MolPort. "1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid | 1340418-84-9". MolPort Chemical Database. URL: [Link]
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Ludwig, J., et al. "Convergent and enantioselective syntheses of cytosolic phospholipase A2α inhibiting N-(1-indazol-1-ylpropan-2-yl)carbamates". Organic & Biomolecular Chemistry, RSC Publishing, 2014. URL: [Link]
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Kotha, S., et al. "Indole-Based Macrocyclization by Metal-Catalyzed Approaches". Organics, MDPI, 2023. URL: [Link]
